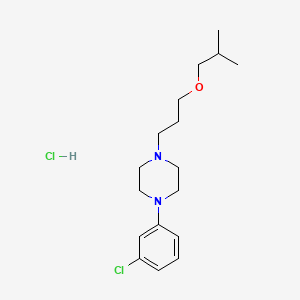
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine class It is characterized by the presence of a chlorophenyl group and an isobutoxypropyl side chain attached to the piperazine ring
Métodos De Preparación
The synthesis of 1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylpiperazine and 3-isobutoxypropyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and optimization of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorophenyl group can be replaced with other functional groups using appropriate reagents.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.
Biology: The compound is used in biological research to study its interactions with cellular components and its potential as a therapeutic agent.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other chemicals or as a reagent in various processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound lacks the isobutoxypropyl side chain and may have different pharmacological properties.
4-(3-Isobutoxypropyl)piperazine: This compound lacks the chlorophenyl group and may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H28Cl2N2O |
|---|---|
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine;hydrochloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-15(2)14-21-12-4-7-19-8-10-20(11-9-19)17-6-3-5-16(18)13-17;/h3,5-6,13,15H,4,7-12,14H2,1-2H3;1H |
Clave InChI |
ABGFTZSAMHEJSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCCCN1CCN(CC1)C2=CC(=CC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


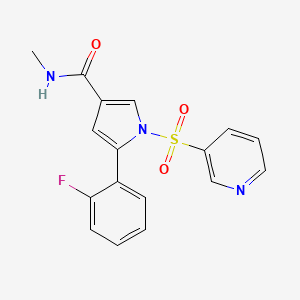

![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)
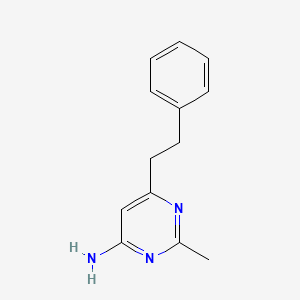


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)

![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
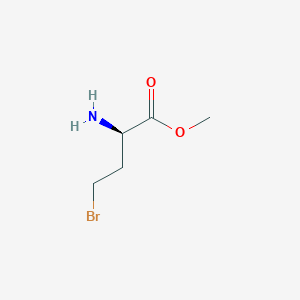
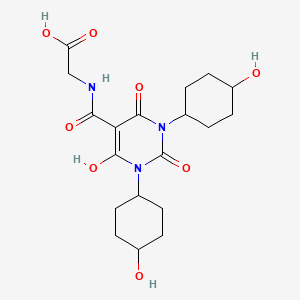
![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
